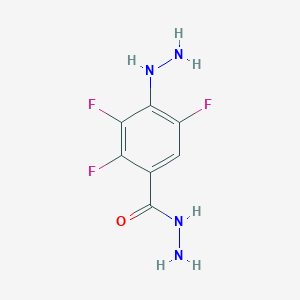

2,3,5-Trifluoro-4-hydrazinobenzohydrazide

Descripción

Propiedades

IUPAC Name |

2,3,5-trifluoro-4-hydrazinylbenzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F3N4O/c8-3-1-2(7(15)14-12)4(9)5(10)6(3)13-11/h1,13H,11-12H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTLHMGKLKQZHGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1F)NN)F)F)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F3N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Direct Hydrazination of Trifluorinated Benzoyl Derivatives

- Starting from 2,3,5-trifluorobenzoyl chlorides or acids, the synthesis involves converting these into benzohydrazides via nucleophilic substitution with hydrazine hydrate.

- The process typically occurs in polar solvents such as ethanol or methanol under reflux conditions.

- The reaction proceeds through the formation of an acyl hydrazide intermediate, which can be further functionalized.

2,3,5-Trifluorobenzoyl chloride + Hydrazine hydrate → 2,3,5-Trifluoro-4-hydrazinobenzohydrazide

- Reaction conditions are optimized at reflux temperatures (around 80-100°C).

- Excess hydrazine hydrate ensures complete conversion.

- Purification is achieved via recrystallization or chromatography.

- The process yields high purity compounds suitable for further modifications.

- The method is scalable for industrial synthesis with controlled parameters to maximize yield.

Multistep Synthesis via Trifluoromethylated Precursors

- Synthesis begins with trifluoromethylated aromatic precursors such as trifluoro-benzaldehyde or trifluoro-benzoic acid .

- These intermediates are converted into hydrazides through amidation reactions, followed by hydrazination.

- Preparation of Trifluoro-benzohydrazide:

- React trifluoro-benzoyl chloride with hydrazine hydrate.

- Hydrazine Derivatization:

- The hydrazide is then treated with additional hydrazine or hydrazine derivatives to introduce the hydrazine moiety at the 4-position.

- Reactions are typically performed in ethanol or dimethylformamide (DMF).

- Temperatures range from room temperature to reflux (~80°C).

- Reaction times vary from 2 to 6 hours, depending on the scale.

- Yields of hydrazine derivatives are generally high (>70%).

- The approach allows for selective functionalization at specific positions on the aromatic ring.

Use of Lithium Diisopropylamide (LDA) and Organolithium Reagents

- This approach employs non-nucleophilic bases such as lithium diisopropylamide (LDA) to deprotonate aromatic trifluorobenzenes.

- The deprotonated intermediate then reacts with hydrazine derivatives or hydrazine hydrate to form the hydrazinobenzohydrazide.

Trifluorobenzene + LDA → Deprotonated intermediate

Deprotonated intermediate + Hydrazine derivative → this compound

- The reaction is performed at low temperatures (around -78°C) to control reactivity.

- The molar ratios are critical; typically, 1:1.1 molar equivalents of base to substrate are used.

- The process is suitable for synthesizing derivatives with high regioselectivity.

- Patent literature reports high yields (~80%) with this method.

- The process offers a route to selectively functionalize aromatic rings with trifluoromethyl groups.

Preparation via Nucleophilic Substitution on Activated Aromatic Precursors

- Aromatic compounds bearing leaving groups (e.g., nitro or halogen substituents) are reacted with hydrazine derivatives.

- For example, trifluorobenzene derivatives with nitro groups can be reduced or substituted with hydrazine to form the target compound.

- Typically conducted under reflux in polar solvents like DMF or DMSO.

- Catalysts such as palladium or copper may be used to facilitate substitution.

- Efficient for synthesizing specific derivatives.

- Yields vary depending on the leaving group and reaction conditions but are generally moderate to high.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents | Solvent | Temperature | Yield | Remarks |

|---|---|---|---|---|---|---|

| Direct Hydrazination | 2,3,5-Trifluorobenzoyl chloride | Hydrazine hydrate | Ethanol/MeOH | Reflux (~80°C) | >70% | Scalable, straightforward |

| Multistep Synthesis | Trifluoro-benzaldehyde/acid | Hydrazine hydrate | Ethanol/DMF | Reflux | 70-85% | Allows functional group tuning |

| Organolithium Approach | Trifluorobenzene | LDA + Hydrazine | THF | -78°C to RT | ~80% | High regioselectivity |

| Nucleophilic Substitution | Activated trifluorobenzene derivatives | Hydrazine derivatives | DMSO/DMF | Reflux | Moderate to high | Suitable for specific derivatives |

Análisis De Reacciones Químicas

Types of Reactions: : 2,3,5-Trifluoro-4-hydrazinobenzohydrazide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different hydrazine derivatives.

Substitution: The trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and organometallic compounds facilitate substitution reactions.

Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl oxides, while reduction can produce various hydrazine derivatives .

Aplicaciones Científicas De Investigación

2,3,5-Trifluoro-4-hydrazinobenzohydrazide has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.

Industry: It is utilized in the production of specialty chemicals and materials

Mecanismo De Acción

The mechanism of action of 2,3,5-Trifluoro-4-hydrazinobenzohydrazide involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups and hydrazine functionalities play a crucial role in its reactivity and biological activity. The compound can form covalent bonds with target molecules, leading to various biochemical effects .

Comparación Con Compuestos Similares

Key Structural Features :

- 2,3,5-Trifluoro-4-hydrazinobenzohydrazide: Features a benzohydrazide backbone with three fluorine atoms and a hydrazine group.

- 4-(Trifluoromethyl)benzohydrazide (6) : Contains a trifluoromethyl (-CF₃) group instead of fluorine atoms, altering electronic and steric properties .

- 2,3,5,6-Tetrafluorophenylhydrazine : A phenylhydrazine derivative with four fluorine atoms, increasing lipophilicity compared to the target compound .

- N-(2,6-Dichloro-4-trifluoromethyl)phenyl-N’-(1-phenyl-ethylidene) hydrazines : Combines chloro and trifluoromethyl groups, enhancing electrophilicity .

Physicochemical Properties

| Compound Name | CAS Number | Substituents | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) |

|---|---|---|---|---|---|

| This compound | 1823962-17-9 | 2,3,5-F; 4-NHNH₂ | C₇H₅F₃N₃O | 219.13 | Not reported |

| 4-(Trifluoromethyl)benzohydrazide (6) | Not provided | 4-CF₃ | C₈H₅F₃N₂O | 220.14 | Not reported |

| 3-Chloro-4-fluorophenylhydrazine HCl | 175135-74-7 | 3-Cl; 4-F | C₆H₅ClF₂N₂ | 197.04 | 211–212 (dec.) |

| 2,3,5,6-Tetrafluorophenylhydrazine | 63792-16-5 | 2,3,5,6-F | C₆H₄F₄N₂ | 186.10 | Not reported |

Notes:

- Fluorine substituents enhance lipophilicity and metabolic stability but reduce solubility in polar solvents.

Actividad Biológica

Chemical Identity and Structure

2,3,5-Trifluoro-4-hydrazinobenzohydrazide (CAS No. 1823962-17-9) is a chemical compound with the molecular formula C7H7F3N4O and a molecular weight of 220.15 g/mol. Its structure features trifluoromethyl groups and hydrazine functionalities, which are crucial for its biological activity and reactivity in various chemical reactions.

Synthesis

The synthesis of this compound typically involves the reaction of 2,3,5-trifluorobenzoic acid with hydrazine hydrate in an appropriate solvent like ethanol or methanol under controlled heating conditions. This method can be scaled for industrial production while maintaining high yield and purity.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of this compound against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The compound demonstrated significant antibacterial effects comparable to commercial antibacterial agents .

Case Study: Antibacterial Efficacy

A study conducted on a series of acylhydrazones, including derivatives of this compound, revealed that modifications in the chemical structure influenced lipophilicity and subsequently enhanced antibacterial activity. The synthesized compounds showed promising results against resistant strains while exhibiting low toxicity to normal cell lines .

Anticancer Activity

The compound has also been investigated for its anticancer properties . Initial findings suggest that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. The trifluoromethyl groups contribute to its ability to interact with biological targets effectively.

The biological activity of this compound is attributed to its ability to form covalent bonds with target biomolecules. This interaction can disrupt critical biochemical pathways involved in microbial resistance and cancer cell survival.

Comparative Analysis

| Compound | Antimicrobial Activity | Anticancer Activity | Toxicity |

|---|---|---|---|

| This compound | Effective against MRSA | Promising | Low |

| Acylhydrazones (related compounds) | Variable | Variable | Variable |

This table summarizes the biological activities of this compound in comparison with related compounds.

Synthesis and Characterization

Research has confirmed the synthesis of various derivatives of hydrazine compounds that exhibit significant bioactivity. Techniques such as IR spectroscopy and X-ray diffraction have been utilized to characterize the structural properties of these compounds .

Future Directions

Ongoing research aims to explore further modifications to enhance the biological efficacy of this compound. Investigations into its mechanism of action at the molecular level are crucial for developing new therapeutic agents against resistant bacterial strains and cancer cells.

Q & A

Q. Basic Research Focus

- ¹H/¹⁹F NMR : Identifies proton environments near electron-withdrawing groups (e.g., trifluoromethyl) and confirms hydrazide NH₂ signals .

- FT-IR : Detects N–H stretches (3100–3300 cm⁻¹) and C=O vibrations (~1650 cm⁻¹) .

- ESI-MS : Validates molecular ion peaks and fragmentation patterns .

How can computational modeling predict the reactivity of this compound in nucleophilic reactions?

Q. Advanced Research Focus

- DFT calculations : Assess electrophilicity at the carbonyl carbon and steric hindrance from fluorine substituents .

- Molecular docking : Simulates interactions with biological targets (e.g., enzymes) to prioritize derivatives for synthesis .

Software like Gaussian or AutoDock Vina is used, with basis sets (e.g., B3LYP/6-31G*) for accuracy .

What in vitro assays are suitable for evaluating the bioactivity of this compound?

Q. Basic Research Focus

- Antimicrobial screening : Disk diffusion assays against Gram-positive/negative bacteria .

- Enzyme inhibition : Fluorometric assays for hydrolases or oxidoreductases, leveraging the compound’s potential as a transition-state analog .

- Cytotoxicity : MTT assays on mammalian cell lines to assess safety thresholds .

How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity?

Q. Advanced Research Focus

- Substituent variation : Replace fluorine atoms with chloro or methyl groups to modulate lipophilicity and target binding .

- Hydrazide modification : Introduce acyl or aryl groups to the hydrazine moiety to alter electron density and steric bulk .

- Pharmacokinetic profiling : Measure logP and plasma stability to prioritize derivatives with improved bioavailability .

How should researchers address contradictions in experimental data (e.g., conflicting bioactivity results)?

Q. Advanced Research Focus

- Statistical validation : Use ANOVA or t-tests to confirm reproducibility across biological replicates .

- Control standardization : Ensure consistent assay conditions (e.g., pH, temperature) and purity verification via HPLC .

- Mechanistic studies : Probe off-target effects (e.g., ROS generation) using fluorescent probes or gene expression profiling .

What strategies are effective for incorporating this compound into functional materials?

Q. Basic Research Focus

- Coordination polymers : React with transition metals (e.g., Cu²⁺) to form metal-organic frameworks (MOFs) .

- Surface functionalization : Graft onto silica nanoparticles via silane coupling agents for catalytic applications .

Q. Advanced Research Focus

- Electronic properties : Measure charge-transfer efficiency via cyclic voltammetry to assess suitability in organic semiconductors .

- Thermal stability : TGA/DSC analysis under nitrogen to evaluate decomposition thresholds for high-temperature applications .

What methodologies identify environmental degradation pathways of this compound?

Q. Advanced Research Focus

- Hydrolysis studies : Monitor breakdown in buffered solutions (pH 4–9) using LC-MS to detect fluoro-benzoic acid derivatives .

- Photolysis : Expose to UV light (254 nm) and analyze products via GC-MS to assess persistence in aquatic systems .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.